
3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of new derivatives based on N-(phenylcarbamoyl)benzenesulfonamide scaffold with chemical optimizations on the linker and phenyl ring B is outlined in Schemes 1 and 2 . A key intermediate, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine 1, prepared from commercially available 2,3-dihydro-1H-indene by following a literature procedure , was used. Another method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile involves adding 3-bromo-neopentyl alcohol in organic solvent; carrying out a reflux reaction under the effects of Zn powder and basic catalyst .Molecular Structure Analysis
The molecular structure of “3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide” is based on a benzenesulfonamide scaffold . The molecule contains a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide” include a reflux reaction under the effects of Zn powder and basic catalyst, followed by a displacement reaction under alkaline condition . Another reaction involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Aplicaciones Científicas De Investigación
Cognitive Enhancement Properties
- SB-399885, a compound structurally related to benzenesulfonamides, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, demonstrated in aged rat models through enhancements in spatial learning and memory recall. This suggests potential therapeutic utility for cognitive deficits in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer and Antiviral Activities
- Novel derivatives of celecoxib, which include benzenesulfonamide structures, have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds exhibit significant potential for therapeutic development against various conditions, including cancer and hepatitis C virus (Küçükgüzel et al., 2013).
Enzyme Inhibition for Disease Treatment
- A study on benzenesulfonamides incorporating 1,3,5-triazine structural motifs revealed their effectiveness as antioxidants and inhibitors of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The findings highlight the potential of these compounds in treating neurodegenerative and skin conditions (Lolak et al., 2020).
Carbonic Anhydrase Inhibition
- Sulfonamides containing amino acid moieties have been identified as effective and selective inhibitors of tumor-associated carbonic anhydrase XII. This highlights their potential as tools for developing new anticancer agents, offering a targeted approach to cancer therapy (Ceruso et al., 2015).
Mecanismo De Acción
While the specific mechanism of action for “3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide” is not mentioned in the search results, it’s worth noting that similar compounds based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold have been evaluated as NLRP3 inflammasome inhibitors .
Propiedades
IUPAC Name |
3-acetyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10(16)11-3-2-4-12(7-11)19(17,18)14-8-13(9-15)5-6-13/h2-4,7,14-15H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKBAAQKYFIMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)
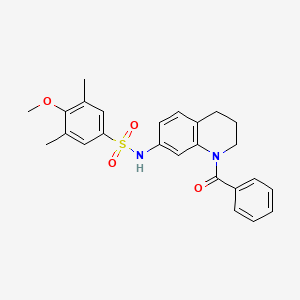

![2-(4-Butoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2957765.png)
![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)
![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)
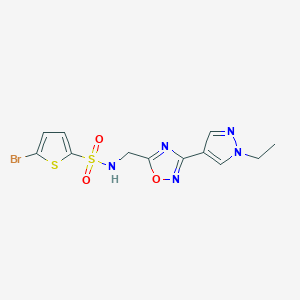
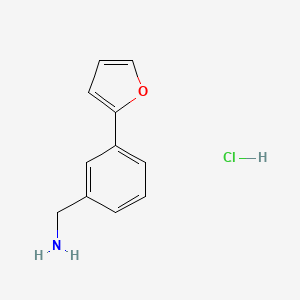
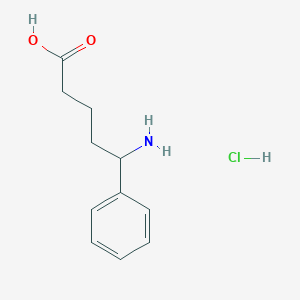

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957776.png)
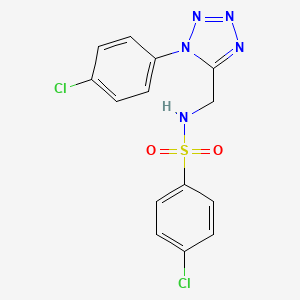

![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2957784.png)